molecular formula C19H20N4OS B5091541 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Cat. No. B5091541
M. Wt: 352.5 g/mol
InChI Key: HDIZSBOZBPWWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as BZAMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BZAMN is a nicotinamide adenine dinucleotide (NAD) analogue that has been shown to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in various areas of scientific research. One of the primary uses of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is in the study of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide can be used as a tool to modulate the activity of these enzymes and receptors, allowing researchers to study their function and role in various biological processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.

Mechanism of Action

6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide acts as an NAD analogue, binding to and modulating the activity of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, a class of NAD-dependent enzymes that play a role in aging and age-related diseases. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to activate certain G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide are complex and varied, depending on the specific enzyme or receptor being targeted. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to modulate the activity of various enzymes and receptors involved in processes such as metabolism, inflammation, and cell growth. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for NAD-dependent enzymes and receptors. This allows researchers to selectively modulate the activity of these targets without affecting other cellular processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have high potency, allowing for the use of lower concentrations in experiments. However, one limitation of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its potential toxicity at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One area of interest is in the study of sirtuins and their role in aging and age-related diseases. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, and further research may help to elucidate the potential therapeutic applications of this effect. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have potential anti-cancer effects, and further research may help to identify the specific cancer types and mechanisms that are affected by 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. Finally, there is potential for the development of new analogues of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide involves several steps, starting with the reaction of 4-ethyl-2-bromomethylthiazole with benzylamine to form N-benzyl-4-ethyl-2-bromomethylthiazole. This intermediate is then reacted with nicotinamide to form 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. The synthesis method has been optimized to produce high yields of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with high purity.

properties

IUPAC Name

6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-16-13-25-18(23-16)12-22-19(24)15-8-9-17(21-11-15)20-10-14-6-4-3-5-7-14/h3-9,11,13H,2,10,12H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIZSBOZBPWWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.